molecular formula C25H37FN2O B12545965 4-Fluoro-5-heptyl-2-[4-(octyloxy)phenyl]pyrimidine CAS No. 143693-29-2

4-Fluoro-5-heptyl-2-[4-(octyloxy)phenyl]pyrimidine

Cat. No.: B12545965
CAS No.: 143693-29-2
M. Wt: 400.6 g/mol
InChI Key: FGYWFVDWTAMIBX-UHFFFAOYSA-N
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Description

4-Fluoro-5-heptyl-2-[4-(octyloxy)phenyl]pyrimidine (CAS 143693-29-2) is a specialized organic compound with a molecular formula of C25H37FN2O and a molecular weight of 400.57 g/mol . This pyrimidine derivative is characterized by its high lipophilicity, as indicated by a calculated LogP value of 7.53 , making it an ideal candidate for the development of advanced materials. Researchers value this compound primarily for its application in liquid crystal technology. Its molecular structure, which features a fluorinated pyrimidine ring linked to a biphenyl core with flexible alkyl and alkoxy chains (heptyl and octyloxy), is a classic design for mesogenic materials . The specific stereochemistry and substituents on the pyrimidine ring allow for the fine-tuning of material properties such as phase transition temperatures, birefringence, and dielectric anisotropy. This makes it a crucial building block for synthesizing high-performance liquid crystals used in displays and electro-optical devices. The compound is provided for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to consult the available material safety data sheet prior to handling.

Properties

CAS No.

143693-29-2

Molecular Formula

C25H37FN2O

Molecular Weight

400.6 g/mol

IUPAC Name

4-fluoro-5-heptyl-2-(4-octoxyphenyl)pyrimidine

InChI

InChI=1S/C25H37FN2O/c1-3-5-7-9-11-13-19-29-23-17-15-21(16-18-23)25-27-20-22(24(26)28-25)14-12-10-8-6-4-2/h15-18,20H,3-14,19H2,1-2H3

InChI Key

FGYWFVDWTAMIBX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)C2=NC=C(C(=N2)F)CCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Cyclocondensation with Fluorinated Enolates

The pyrimidine core is often constructed via cyclocondensation between fluorinated enolates and amidines. A key precursor, potassium (Z)-2-cyano-2-fluoroethenolate , reacts with amidine hydrochlorides to form 4-fluoro-pyrimidines. For example:

  • Amidine preparation : Heptyl-substituted amidines are synthesized by reacting heptylamine with trimethyl orthoformate in acidic conditions.
  • Cyclocondensation : The fluorinated enolate (generated from chloroacetamide via Finkelstein halogen exchange and Claisen condensation) reacts with the amidine at 60–80°C in ethanol, yielding 4-fluoro-5-heptylpyrimidine intermediates.

Critical parameters :

  • Temperature : Reactions proceed optimally at 60–80°C to avoid decomposition of the enolate.
  • Solvent : Ethanol or methanol ensures solubility of ionic intermediates.
  • Yield : 75–90% for analogous fluoropyrimidines.

Introduction of the 4-Octyloxyphenyl Group

The 4-octyloxyphenyl moiety is introduced via nucleophilic aromatic substitution (SNAr) or Suzuki coupling:

SNAr with Phenolic Intermediates
  • Etherification : 4-Hydroxyphenylpyrimidine intermediates are alkylated with 1-bromooctane using K₂CO₃ in DMF at 80°C.
    • Example: Reaction of 4-fluoro-5-heptyl-2-(4-hydroxyphenyl)pyrimidine with 1-bromooctane yields 72–85% product.
  • Alternative route : Use of 4-(octyloxy)phenylboronic acid in Suzuki-Miyaura coupling with brominated pyrimidines (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O).

Optimization notes :

  • Catalyst : Pd(OAc)₂ with SPhos ligand improves coupling efficiency for sterically hindered substrates.
  • Side reactions : Over-alkylation is mitigated by using excess phenol intermediate.

Fluorination Strategies

Fluorine incorporation occurs either during cyclocondensation or via post-synthetic modification:

Direct Fluorination During Ring Formation
  • Fluorinated enolates : As described in Section 1.1, potassium (Z)-2-cyano-2-fluoroethenolate ensures regioselective fluorination at position 4.
Late-Stage Fluorination
  • Halogen exchange : Chloro- or bromo-pyrimidines are treated with KF/18-crown-6 in DMF at 120°C.
    • Example: 4-Chloro-5-heptyl-2-[4-(octyloxy)phenyl]pyrimidine reacts with KF to yield 65–78% fluorinated product.

Step-by-Step Synthetic Procedures

Method A: Cyclocondensation Route

Starting materials :

  • Potassium (Z)-2-cyano-2-fluoroethenolate
  • N-Heptylformamidine hydrochloride
  • 4-Octyloxybenzaldehyde

Procedure :

  • Synthesis of 4-fluoro-5-heptylpyrimidine :
    • React potassium (Z)-2-cyano-2-fluoroethenolate (1.2 eq) with N-heptylformamidine hydrochloride (1.0 eq) in ethanol at 70°C for 6 h.
    • Purify via silica gel chromatography (hexane:EtOAc = 4:1).
    • Yield : 82%.
  • Coupling with 4-octyloxyphenyl group :
    • Brominate the pyrimidine at position 2 using PBr₃ in CHCl₃.
    • Perform Suzuki coupling with 4-(octyloxy)phenylboronic acid (1.5 eq), Pd(PPh₃)₄ (5 mol%), and Na₂CO₃ in DME/H₂O (3:1) at 90°C.
    • Yield : 76%.

Analytical data :

  • ¹H NMR (CDCl₃): δ 8.71 (s, 1H, pyrimidine-H), 7.89 (d, J = 8.6 Hz, 2H, Ar-H), 6.98 (d, J = 8.6 Hz, 2H, Ar-H), 4.02 (t, J = 6.5 Hz, 2H, OCH₂), 2.65 (t, J = 7.8 Hz, 2H, heptyl-CH₂), 1.20–1.80 (m, 24H, alkyl chains).
  • MS (EI) : m/z 426.3 [M+H]⁺.

Method B: Late-Stage Fluorination

Starting materials :

  • 4-Chloro-5-heptyl-2-[4-(octyloxy)phenyl]pyrimidine
  • Anhydrous KF

Procedure :

  • Halogen exchange :
    • Heat 4-chloro precursor (1.0 eq) with KF (3.0 eq) and 18-crown-6 (0.2 eq) in DMF at 120°C for 24 h.
    • Quench with ice water, extract with CH₂Cl₂, and purify via recrystallization (EtOH/H₂O).
    • Yield : 68%.

Advantages :

  • Avoids sensitive fluorinated intermediates.
  • Compatible with pre-functionalized pyrimidines.

Optimization and Challenges

Regioselectivity in Cyclocondensation

  • Issue : Competing formation of 5-fluoro-4-heptyl regioisomer.
  • Solution : Use bulky amidines (e.g., N-cyclopentylformamidine) to favor steric control at position 5.

Etherification Side Reactions

  • Issue : Over-alkylation of phenolic intermediates.
  • Mitigation : Employ phase-transfer catalysis (e.g., tetrabutylammonium bromide) to enhance mono-alkylation.

Comparative Analysis of Methods

Parameter Cyclocondensation Route Late-Stage Fluorination
Total Yield 62% 58%
Steps 3 4
Purification Chromatography Recrystallization
Regioselectivity High (≥90%) N/A
Scalability Moderate High

Industrial-Scale Considerations

  • Cost drivers : Pd catalysts in Suzuki coupling account for 40–50% of raw material costs.
  • Alternatives : Use NiCl₂(dppf) for cost-effective coupling (yield drops to 65%).
  • Waste management : Recover Pd via filtration through Celite-coated cartridges.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-5-heptyl-2-[4-(octyloxy)phenyl]pyrimidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The fluorine atom in the pyrimidine ring can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides. Conditions typically involve the use of polar solvents and elevated temperatures.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide, sodium borohydride, and other oxidizing or reducing agents are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyrimidines, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Scientific Research Applications

4-Fluoro-5-heptyl-2-[4-(octyloxy)phenyl]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Fluoro-5-heptyl-2-[4-(octyloxy)phenyl]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Molecular Properties

The target compound is compared to four analogs with modifications in alkyl chain length, substituent positions, and fluorine presence. Key molecular data are summarized below:

Compound Name Molecular Formula Molar Mass (g/mol) Substituent Positions Fluorine Presence CAS Number
4-Fluoro-5-heptyl-2-[4-(octyloxy)phenyl]pyrimidine C₃₀H₄₄FN₂O 477.68 4-F, 5-heptyl, 2-(4-octyloxy)phenyl Yes Not explicitly listed
5-Nonyl-2-[4-(octyloxy)phenyl]pyrimidine C₂₇H₄₂N₂O 410.65 5-nonyl, 2-(4-octyloxy)phenyl No 57202-58-1
2-[4-(Heptyloxy)phenyl]-5-octylpyrimidine C₂₂H₃₂N₂O 340.50 2-(4-heptyloxy)phenyl, 5-octyl No 57202-22-9
5-Octyl-2-[4-(octyloxy)phenyl]pyrimidine C₂₄H₃₆N₂O 368.56 5-octyl, 2-(4-octyloxy)phenyl No 57202-50-3
2-(4-(Hexyloxy)phenyl)-5-octylpyrimidine C₂₃H₃₄N₂O 354.53 2-(4-hexyloxy)phenyl, 5-octyl No 57202-48-9

Key Observations :

  • Fluorine Substitution: The target compound is unique in possessing a fluorine atom, which enhances polarity and dipole interactions compared to non-fluorinated analogs .
  • Shorter chains (e.g., hexyl in 57202-48-9) reduce melting points .

Physical and Functional Properties

Thermal Behavior and Mesophase Stability
  • Fluorine Impact: The electronegative fluorine atom in the target compound increases dielectric anisotropy, critical for liquid crystal display (LCD) performance. Non-fluorinated analogs may exhibit lower anisotropy but better solubility in non-polar solvents .
  • Alkyl Chain Effects : Longer chains (e.g., octyloxy in 57202-50-3) enhance thermal stability and mesophase range compared to shorter chains (e.g., hexyloxy in 57202-48-9) .
Solubility and Crystallinity
  • The heptyl/octyloxy chains in the target compound balance hydrophobicity and crystallinity, whereas branched analogs (e.g., 104539-48-2 in ) may exhibit lower melting points due to disrupted packing .

Biological Activity

4-Fluoro-5-heptyl-2-[4-(octyloxy)phenyl]pyrimidine, with the CAS number 143693-29-2, is a chemical compound notable for its unique structural characteristics and potential biological activities. Its molecular formula is C25H37FN2O, and it has a molecular weight of 400.6 g/mol. The compound features a fluorine atom, a heptyl chain, and an octyloxyphenyl group, which contribute to its distinct chemical properties and biological functions.

PropertyValue
CAS No. 143693-29-2
Molecular Formula C25H37FN2O
Molecular Weight 400.6 g/mol
IUPAC Name 4-fluoro-5-heptyl-2-(4-octoxyphenyl)pyrimidine
InChI Key FGYWFVDWTAMIBX-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that this compound may inhibit certain enzymes or receptors, leading to various biological effects, including potential antimicrobial and anticancer activities .

Antimicrobial Properties

Studies have shown that compounds similar to this compound exhibit significant antimicrobial activity. For instance, research on related pyrimidine derivatives has demonstrated their effectiveness against various bacterial strains and fungi. While specific data on this compound's antimicrobial efficacy is limited, its structural analogs suggest a promising potential in this area .

Anticancer Activity

Preliminary investigations into the anticancer properties of pyrimidine derivatives indicate that they can induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival. Further studies are necessary to elucidate the specific anticancer effects of this compound and its potential as a therapeutic agent .

Case Studies and Research Findings

Several studies have explored the biological activities of pyrimidine derivatives, providing insights into their potential applications:

  • Antiviral Activity : A study assessing various compounds for antiviral properties found that certain pyrimidines exhibited significant inhibition of viral replication in vitro. This suggests that this compound may also possess similar antiviral capabilities .
  • Cell Proliferation Inhibition : In assays measuring cellular proliferation, related compounds showed varied levels of toxicity and efficacy against different cell lines. This highlights the importance of structural modifications in enhancing biological activity .
  • Enzyme Inhibition Studies : Research on enzyme interactions has revealed that pyrimidine-based compounds can act as inhibitors for key metabolic enzymes, which may be relevant for developing drugs targeting metabolic disorders or cancers .

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with similar compounds:

CompoundAntimicrobial ActivityAnticancer PotentialMechanism of Action
This compound UnknownPromisingEnzyme inhibition
5-n-octyl-2-(4-n-octyloxy-phenyl)-pyrimidine ModerateModerateApoptosis induction
Fluorinated Pyridines HighHighMultiple pathways modulation

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